Subnanomolar GRPR Binding Affinity: Demobesin 1 vs. Native Bombesin Agonist
In direct competition binding assays using 125I-[Tyr4]bombesin on human GRPR-expressing PC-3 prostate cancer cells, Demobesin 1 (the target compound) demonstrates an IC50 of 0.70 ± 0.08 nM, representing a 2.1-fold higher affinity than the native agonist [Tyr4]bombesin (IC50 = 1.5 ± 0.20 nM) [1]. The equilibrium dissociation constant (Kd) for the 99mTc-labeled form is 0.67 ± 0.10 nM, confirming retention of high affinity after radiometal conjugation [1]. This subnanomolar potency is essential for achieving high-contrast tumor imaging at low administered doses [2].
| Evidence Dimension | GRPR binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.70 ± 0.08 nM (Demobesin 1) |
| Comparator Or Baseline | 1.5 ± 0.20 nM ([Tyr4]bombesin, native agonist) |
| Quantified Difference | 2.1-fold higher affinity for Demobesin 1 |
| Conditions | PC-3 human prostate cancer cells; 125I-[Tyr4]bombesin radioligand competition assay |
Why This Matters
Higher affinity at GRPR translates to improved tumor-to-background ratios in molecular imaging and potentially lower required dosing for pharmacological blockade.
- [1] Nock B, Nikolopoulou A, Chiotellis E, et al. [99mTc]Demobesin 1, a novel potent bombesin analogue for GRP receptor-targeted tumour imaging. Eur J Nucl Med Mol Imaging. 2003;30(2):247-258. PMID: 12552340. View Source
- [2] Cescato R, Maina T, Nock B, et al. Bombesin receptor antagonists may be preferable to agonists for tumor targeting. J Nucl Med. 2008;49(2):318-326. View Source
